molecular formula C17H13ClN2O3 B2890453 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 42190-48-7

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2890453
CAS No.: 42190-48-7
M. Wt: 328.75
InChI Key: CDMJYZVKNAEVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (hereafter referred to as Compound A) is a pyridazinone derivative initially identified as a high-throughput screening (HTS) hit antagonist of the neuropeptide B/W receptor 1 (NPBWR1/GPR7) with an IC50 of 2.2 μM . Its synthesis involves the condensation of p-tolyl hydrazine with mucochloric acid to form a 4,5-dichloro intermediate, followed by nucleophilic substitution at position 4 with 4-methoxyphenol under anhydrous conditions . Structural optimization studies revealed that substituents at positions 2, 4, and 5 significantly influence receptor affinity and selectivity. For example, replacing the p-tolyl group at position 2 with a 3,5-dimethylphenyl group improved potency (IC50 = 0.5 μM) and selectivity against off-target proteins . Compound A and its analogs are non-peptidic antagonists, making them valuable tools for studying NPBWR1's role in feeding behavior, pain modulation, and neuroendocrine regulation .

Properties

IUPAC Name

5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJYZVKNAEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazinone Scaffold Construction

The synthesis begins with the preparation of the pyridazinone core. As demonstrated in NPBWR1 antagonist studies, 5-chloropyridazin-3(2H)-one derivatives are synthesized via a three-step sequence:

  • MOM Protection : 3-Hydroxypyridazine is protected using methoxymethyl (MOM) chloride under basic conditions to yield 3-methoxymethoxypyridazine.
  • Chlorination : Position 5 is selectively chlorinated using phosphorus oxychloride (POCl₃) at 80°C, achieving >90% conversion to 5-chloro-3-methoxymethoxypyridazine.
  • Deprotection : Boron tribromide (BBr₃) in dichloromethane removes the MOM group, yielding 5-chloropyridazin-3(2H)-one.

This scaffold serves as the foundation for subsequent functionalization at positions 2 and 4.

Phenoxy Group Installation at Position 4

The 4-methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution. Key steps include:

  • Activation : The pyridazinone intermediate is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to deprotonate the hydroxyl group at position 4.
  • Coupling : 4-Methoxyphenol is added, and the reaction proceeds at 60°C for 12 hours to afford 4-(4-methoxyphenoxy)-5-chloropyridazin-3(2H)-one.

Critical Parameter : Excess 4-methoxyphenol (2.5 eq.) ensures complete substitution, while maintaining anhydrous conditions prevents hydrolysis of the chloropyridazinone intermediate.

N-2 Phenylation

The phenyl group at position 2 is installed through alkylation or Ullmann-type coupling:

  • Alkylation Route : Reacting 4-(4-methoxyphenoxy)-5-chloropyridazin-3(2H)-one with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the target compound after 24 hours.
  • Ullmann Coupling Alternative : For improved regioselectivity, copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine catalyze the coupling between the pyridazinone and iodobenzene in toluene at 110°C.

Yield Comparison

Method Catalyst System Temperature Time Yield (%)
Alkylation K₂CO₃/DMF 80°C 24 h 65–70
Ullmann CuI/diamine complex 110°C 48 h 75–80

The Ullmann method offers higher yields but requires stringent oxygen-free conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts substitution efficiency at position 4:

  • Solvent Screening : Polar aprotic solvents like DMF and THF favor phenoxy group installation, while dichloromethane (DCM) results in incomplete conversion.
  • Base Effects : Sodium hydride (NaH) outperforms potassium tert-butoxide (t-BuOK) in generating the reactive alkoxide intermediate, achieving 95% conversion vs. 78%.

Temperature and Catalysis in N-2 Functionalization

  • Alkylation : Elevated temperatures (80–100°C) prevent side reactions such as O-alkylation.
  • Ullmann Coupling : Adding 10 mol% CuI and 20 mol% N,N'-dimethylethylenediamine reduces reaction time from 72 to 48 hours.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 7.10 (d, J = 8.8 Hz, 2H, OPh), 6.85 (d, J = 8.8 Hz, 2H, OPh), 5.45 (s, 1H, CH), 3.80 (s, 3H, OCH₃).
  • ¹³C NMR : δ 164.2 (C=O), 159.8 (OPh), 134.5–126.3 (aromatic carbons), 55.2 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₅ClN₂O₃ : [M+H]⁺ 359.0794, Found : 359.0796.

Purity and Stability

  • HPLC Analysis : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
  • Solubility : 0.17 μM in phosphate-buffered saline (PBS) at pH 7.4.
  • Stability : Half-life >48 hours in PBS, confirming resistance to hydrolysis.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Early methods suffered from dichlorination at positions 4 and 5. Employing POCl₃ with catalytic dimethylformamide (DMF) at 80°C ensures mono-chlorination at position 5.

Byproduct Formation During Alkylation

Competitive O-alkylation is suppressed by using bulky bases like NaH and maintaining reaction temperatures above 70°C.

Applications and Derivatives

While the primary focus is synthesis, the biological relevance of this scaffold warrants mention. The compound exhibits submicromolar antagonism at NPBWR1 receptors (IC₅₀ = 0.73 μM), making it a lead for neuropsychiatric disorder therapeutics. Structural analogs with modified phenoxy groups show enhanced potency, as seen in derivatives like 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one (IC₅₀ = 0.25 μM).

Chemical Reactions Analysis

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone)

  • Structure: Position 4 has an ethoxy group, position 5 a morpholino group, and position 2 a methyl group.
  • Activity: A clinically used NSAID with analgesic and anti-inflammatory properties, outperforming acetaminophen in pain models .
  • Key Difference: The absence of a 4-aryloxy group (e.g., 4-methoxyphenoxy in Compound A) limits its receptor selectivity. Emorfazone’s morpholino group enhances solubility but reduces affinity for targets like NPBWR1 .

ODP (2-tert-Butyl-4-Chloro-5-[5′-(4′-Chlorophenyl)-2′-(1′,3′,4′-Oxadiazolyl)Methoxy]-3(2H)-Pyridazinone)

  • Structure : Features an oxadiazolyl-methoxy substituent at position 5 and a tert-butyl group at position 2.
  • Key Difference : The oxadiazole ring introduces steric bulk, favoring insecticidal activity over receptor antagonism seen in Compound A .

Declomezine (6-(3,5-Dichloro-4-Methylphenyl)-3(2H)-Pyridazinone)

  • Structure: A 6-aryl-substituted pyridazinone with dichloro and methyl groups on the phenyl ring.
  • Key Difference: The absence of a 4-phenoxy group and chlorine at position 5 shifts its application to agriculture rather than therapeutic use .

Structure-Activity Relationship (SAR) Insights

  • Position 2 (N-Substituent) :

    • In Compound A, a phenyl group at position 2 is critical for NPBWR1 binding. Replacing it with bulkier groups (e.g., 9H-fluoren-9-yl) enhances potency (IC50 = 0.5 μM) but may reduce bioavailability .
    • In contrast, ODP’s tert-butyl group at position 2 enhances stability in insect digestive systems .
  • Position 4 (O-Substituent): The 4-methoxyphenoxy group in Compound A is essential for NPBWR1 antagonism. Alkoxy extensions (e.g., 4-ethoxy) reduce activity, while halogenated phenoxy groups (e.g., 4-Cl) abolish binding . Emorfazone’s ethoxy group at position 4 contributes to COX inhibition but lacks specificity for neuropeptide receptors .
  • Position 5 (Cl vs. Other Groups): Chlorine at position 5 in Compound A is irreplaceable for maintaining antagonist activity. Bromine or amino substitutions (e.g., in herbicidal analogues) shift functionality to plant growth regulation .

Biological Activity

5-Chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H13ClN2O3
  • Molecular Weight : 344.75 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Research indicates that pyridazinone derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed inhibitory activity against various cancer cell lines, with mechanisms potentially involving the inhibition of key signaling pathways such as VEGFR-2.

Compound Cell Line IC50 Value (µM) Mechanism of Action
5-Chloro...MCF-712.5VEGFR-2 inhibition
5-Chloro...HeLa15.0Apoptosis induction

2. Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for the compound were reported to be between 0.5 µg/mL and 128 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
MRSA1.0

3. Anti-inflammatory Activity

In studies evaluating anti-inflammatory effects, compounds similar to this compound demonstrated more than 50% inhibition of carrageenan-induced edema in rat models at doses as low as 10 mg/kg, comparable to standard anti-inflammatory drugs like diclofenac.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • VEGFR Inhibition : The compound inhibits vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.
  • Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterases (PDEs), which play a role in various signaling pathways associated with inflammation and cancer progression.

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of pyridazinone derivatives for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of pyridazinone derivatives against clinically relevant strains. The findings highlighted that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, starting with 3,4,5-trichloropyridazone, sequential substitutions can introduce the 4-methoxyphenoxy and phenyl groups. Key reagents include potassium carbonate (as a base) and copper catalysts for Ullmann-type couplings. Reaction temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios must be optimized to minimize side products like dechlorinated intermediates. Purification via column chromatography or recrystallization in ethanol is recommended .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), phenoxy, and pyridazinone ring signals. NOESY can confirm spatial proximity of substituents.
  • X-ray crystallography : Resolve crystal packing and bond angles, critical for confirming the 4-methoxyphenoxy group's position.
  • HRMS : Validate molecular formula (C17_{17}H14_{14}ClN3_3O3_3) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric monitoring of substrate conversion.
  • Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (e.g., neuropeptide B/W receptor 1) with 3^3H-labeled antagonists.
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells, noting IC50_{50} values at 24–48 hours .

Advanced Research Questions

Q. How does the 4-methoxyphenoxy group influence structure-activity relationships (SAR) compared to analogs with different substituents?

  • Methodological Answer : Conduct comparative SAR using analogs (e.g., 4-chlorophenoxy, 4-ethoxyphenoxy) synthesized under identical conditions. Evaluate:

  • Lipophilicity : LogP measurements (HPLC retention time vs. reference standards).
  • Bioactivity : Parallel testing in receptor binding (e.g., NPBWR1 antagonism) and enzyme inhibition assays. Molecular docking (AutoDock Vina) can predict interactions between the methoxy group and hydrophobic receptor pockets .

Q. What computational strategies elucidate its binding mechanism with biological targets like NPBWR1?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of the 4-methoxyphenoxy moiety.
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite. Validate with mutagenesis studies on NPBWR1 residues .

Q. What are the pathways for bacterial degradation of this compound, and how can metabolites be identified?

  • Methodological Answer : Use soil or wastewater-derived microbial consortia under aerobic conditions. Monitor degradation via LC-MS/MS with a C18 column. Key steps:

  • Initial cleavage : Dioxygenase-mediated oxidation of the pyridazinone ring (similar to pyrazon degradation).
  • Metabolite identification : Compare fragmentation patterns with standards (e.g., 5-amino-4-chloro-3(2H)-pyridazinone) and use 1^1H NMR for structural confirmation .

Q. How does this compound affect chloroplast ultrastructure in plant models, and what assays detect these changes?

  • Methodological Answer : Treat Hordeum vulgare (barley) seedlings and analyze:

  • Transmission Electron Microscopy (TEM) : Assess thylakoid membrane integrity.
  • Chlorophyll Fluorescence : Use Pulse-Amplitude Modulation (PAM) to measure PSII efficiency (Fv_v/Fm_m).
  • Lipidomics : Extract thylakoid lipids (e.g., monogalactosyldiacylglycerol) and analyze via LC-ESI-MS for fatty acid composition changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.